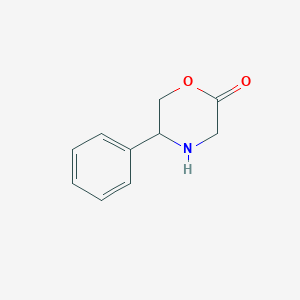

5-Phenylmorpholin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYHFJFAHHKICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575739 | |

| Record name | 5-Phenylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134872-85-8 | |

| Record name | 5-Phenylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Approaches for 5 Phenylmorpholin 2 One

General Synthetic Pathways to the 5-Phenylmorpholin-2-one Core Structure

The construction of the this compound framework can be achieved through several strategic approaches, primarily involving cyclization reactions to form the characteristic lactone ring. These methods often utilize readily available precursors such as phenylglycinol and other amino acids.

Cyclization Reactions for Lactone Ring Formation

Intramolecular cyclization is a key step in the synthesis of this compound. This process typically involves the formation of an ester bond within a molecule containing both a hydroxyl and a carboxylic acid or its derivative. The formation of five, six, and seven-membered rings is generally favored in these reactions. youtube.com The stability of the resulting ring, influenced by bond angles and the entropic favorability of the cyclization step, plays a crucial role. youtube.com For the synthesis of lactones, which are cyclic esters, the reaction is an intramolecular version of esterification. youtube.com Radical cyclization also presents a powerful method for constructing ring structures, including five-membered rings. nih.gov

Synthesis from Phenylglycinol Derivatives

A common and effective method for synthesizing this compound involves the use of phenylglycinol as a chiral starting material. In one approach, (S)-(+)-phenylglycinol is treated with a bromoacetyl bromide derivative to yield a phenyl ester, which then undergoes cyclization to provide (5S)-5-phenylmorpholin-2-one. nih.gov For instance, the reaction of (S)-(+)-2-phenylglycinol with phenyl-α-bromoacetate in the presence of diisopropylethylamine (DIEA) in acetonitrile (B52724) leads to the formation of (S)-5-phenylmorpholin-2-one. sciencemadness.orgreading.ac.uk This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the lactone ring.

A one-pot procedure involving the bromination and subsequent dehydrobromination of (5S)-5-phenylmorpholin-2-one can be used to prepare (5S)-5-phenyl-3,4-dehydromorpholin-2-one. capes.gov.br

Preparation from Amino Acid Precursors

The synthesis of the morpholin-2-one (B1368128) core can also be initiated from amino acid precursors. For example, N-phenyl morpholin-2-one can be synthesized from the corresponding commercially available protected amino acid. mdpi.com The O'Donnell Amino Acid Synthesis provides a general method for preparing α-amino acids through the alkylation of benzophenone (B1666685) imines of glycine (B1666218) alkyl esters, which can serve as precursors to more complex heterocyclic structures. organic-chemistry.org Furthermore, amino acid methyl esters can be coupled with cyanohydrins in a transimination reaction to generate intermediates that can be further elaborated into morpholinone structures. ru.nl

Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary and Template

The rigid, chiral scaffold of this compound makes it an excellent chiral template for inducing stereocontrol in a variety of chemical transformations. Its ability to direct the approach of incoming reagents has been exploited in several diastereoselective reactions.

Diastereoselective Reactions Mediated by this compound

(S)-5-Phenylmorpholin-2-one has proven to be a highly versatile template for controlling stereochemistry in diastereoselective reactions. It has been successfully employed in the synthesis of proline derivatives, β-hydroxy-α-amino acids, and α,β-diamino acids. rsc.org Iminium species generated in situ from this chiral auxiliary undergo diastereoselective Mannich reactions with nucleophiles like 2-furylboronic acid, leading to the formation of enantiopure α-amino acids after further chemical manipulation. rsc.orgresearchgate.net

A significant application of (S)-5-phenylmorpholin-2-one is in the diastereocontrolled Strecker reaction. rsc.orgrsc.org In this reaction, iminium ions derived from the condensation of (S)-5-phenylmorpholin-2-one with aldehydes react with a cyanide source, such as copper(I) cyanide in the presence of anhydrous hydrochloric acid, to produce α-aminonitrile adducts. rsc.orgrsc.org This reaction proceeds with good diastereoselectivity, and the resulting major adducts can be subsequently hydrolyzed and further processed to yield D-α-amino acids. rsc.orgrsc.orgresearchgate.net

The reaction has been shown to be effective with a range of both aryl and alkyl aldehydes. rsc.org The diastereoselectivity of the reaction is influenced by the stereodirecting effect of the phenyl group on the morpholinone ring, which guides the nucleophilic attack of the cyanide ion on the iminium intermediate.

Table 1: Diastereoselective Strecker Reaction of (S)-5-Phenylmorpholin-2-one with Various Aldehydes rsc.org

| Aldehyde | Cyanide Source | Acid | Diastereomeric Ratio (major:minor) | Combined Yield (%) |

| Paraformaldehyde | CuCN | HCl (aq) | - | 78 |

| Various Aldehydes | CuCN | Anhydrous HCl | Good | Good |

Data synthesized from textual descriptions in the source material. rsc.org

The successful application of (S)-5-phenylmorpholin-2-one in these reactions underscores its importance as a chiral auxiliary for the asymmetric synthesis of valuable amino acid derivatives. The ability to control the stereochemical outcome of these reactions is of paramount importance in medicinal chemistry and the synthesis of biologically active molecules.

Mannich-Type Reactions for Optically Active α-Amino Acid Synthesis

The boronic acid Mannich reaction, a three-component condensation, has been effectively employed in the synthesis of optically active α-amino acids using (S)-5-phenylmorpholin-2-one as a chiral template. rsc.orgcapes.gov.br This method involves the reaction of an aldehyde, 2-furylboronic acid, and the chiral morpholinone to produce adducts with high diastereoselectivity. These adducts can then be converted into enantiomerically pure D-α-amino acids. rsc.org The reaction's success highlights the directing influence of the phenyl group on the morpholinone ring, which effectively controls the stereochemical outcome of the reaction.

In a related context, enzymatic approaches have also been developed for stereoselective Mannich-type reactions to produce α,β-diamino acids. nih.gov While not directly employing this compound, these biocatalytic methods underscore the importance of stereocontrol in the synthesis of complex amino acids. nih.gov

1,3-Dipolar Cycloadditions of Azomethine Ylides from Chiral Morpholinones

Chiral morpholinones, including this compound, are effective precursors for the generation of stabilized azomethine ylides. mdpi.com These ylides can undergo highly diastereocontrolled 1,3-dipolar cycloaddition reactions with aldehydes to yield bicyclic oxazolidines. mdpi.com Specifically, the reaction of (S)-5-phenylmorpholin-2-one with an aldehyde generates a stabilized anti-azomethine ylide, which then reacts with a second equivalent of the aldehyde in a highly diastereoselective manner. mdpi.com This methodology provides a powerful route to enantiomerically pure polyoxamic acid.

The versatility of azomethine ylides in 1,3-dipolar cycloadditions extends to reactions with various dipolarophiles, leading to the synthesis of a wide range of five-membered heterocycles. nih.gov The generation of these ylides can be achieved through various methods, including the thermal ring-opening of aziridines. researchgate.net The resulting oxazolidines can be subsequently hydrolyzed to afford valuable amino alcohols. researchgate.net

Enantioselective Alkylation of this compound Enolates

The enolate derived from this compound serves as a homochiral glycine enolate synthon, enabling the enantioselective synthesis of α-amino acid derivatives. acs.org The stereoselective alkylation of this enolate allows for the introduction of various substituents at the α-position with a high degree of stereocontrol. The facial selectivity of N-alkylated this compound enolates has also been a subject of study. mobt3ath.com The development of catalytic enantioselective alkylation methods for prochiral enolates represents a significant advancement in this area, offering improved efficiency and broader scope compared to classical stoichiometric approaches. nih.gov These catalytic methods are crucial for the construction of α-stereogenic carbonyl compounds, which are prevalent in synthetic chemistry. nih.gov

Functionalization and Derivatization of the this compound Scaffold

The inherent structural features of the this compound scaffold make it an attractive starting point for the synthesis of more complex and functionally diverse molecules. mdpi.com Various strategies have been developed to modify and elaborate this core structure, leading to novel compounds with potential applications in medicinal chemistry and materials science.

Cross-Dehydrogenative Coupling and Oxidative Imidation Reactions

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical method for forming C-C and C-heteroatom bonds directly from C-H bonds. wikipedia.org This strategy has been successfully applied to the functionalization of morpholin-2-ones. mdpi.com A notable example is the regioselective cross-dehydrogenative C-N coupling of 2-morpholinones with cyclic imides. mdpi.com This reaction, catalyzed by an earth-abundant copper(I) salt under mild conditions with molecular oxygen as the oxidant, provides a green and efficient route to C-N coupled products in high yields. mdpi.comresearchgate.net These products hold potential as biologically active compounds. mdpi.com The broader field of CDC reactions encompasses a wide range of transformations, including the coupling of ethers and alcohols with aromatic and heteroaromatic systems. rsc.org

Modifications and Substitutions on the Morpholine (B109124) Ring System

The morpholine ring system can be modified through various synthetic strategies to introduce a range of substituents. cdnsciencepub.comnih.gov For instance, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been developed, with a key palladium-catalyzed carboamination reaction. nih.gov The stereochemistry of the resulting morpholine products can be controlled, leading to single stereoisomers. nih.gov The substitution pattern on the morpholine ring can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules. sci-hub.se Researchers have explored the synthesis of various substituted morpholines to enhance their therapeutic potential. sci-hub.se

Advanced Structural Characterization and Spectroscopic Investigations

Crystallographic Analysis of 5-Phenylmorpholin-2-one Derivatives

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive method for determining the three-dimensional structure of molecules in the crystalline solid state. youtube.com

Single-crystal X-ray diffraction has been a crucial tool for the unambiguous confirmation of the molecular structure and stereochemistry of various derivatives of this compound. rsc.orgresearchgate.net In several studies, this technique was used to confirm the stereochemical outcome of reactions where (S)-5-phenylmorpholin-2-one served as a chiral template. rsc.orgresearchgate.net For instance, the structure of methylated derivatives of reaction products has been confirmed through X-ray analysis, providing definitive proof of the predicted stereochemistry. rsc.org

The process typically involves growing high-quality single crystals of the compound, which are then mounted on a diffractometer and irradiated with a beam of X-rays. youtube.com The diffraction pattern produced is recorded and analyzed to build a three-dimensional model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. youtube.com Data analysis is often carried out using specialized software programs like SHELX for structure solution and refinement. rsc.org

Below is a table of crystallographic data for a derivative of (S)-5-phenylmorpholin-2-one, illustrating the type of information obtained from these studies.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a (Å) | 7.2981 |

| b (Å) | 10.1999 |

| c (Å) | 8.6263 |

| α (°) | 90 |

| β (°) | 107.65 |

| γ (°) | 90 |

| Volume (ų) | 611.91 |

| Data sourced from the Crystallography Open Database. ugr.es |

The data from X-ray diffraction studies allows for a detailed conformational analysis of the six-membered morpholine (B109124) ring. For morpholine and its derivatives, the chair conformation is generally the most stable. researchgate.net In the case of 2-phenylmorpholin-3-one, an analogue of this compound, the morpholine ring is known to adopt a chair conformation. vulcanchem.com This conformation minimizes torsional strain and non-bonded steric interactions. vulcanchem.com

Theoretical calculations and experimental data for similar systems suggest that the phenyl substituent at the 5-position preferentially occupies an equatorial position. vulcanchem.com This arrangement is sterically more favorable than the axial position, as it minimizes 1,3-diaxial interactions with other atoms on the ring. The precise torsion angles calculated from the crystal structure data provide definitive evidence for the specific chair conformation adopted by the molecule in the solid state.

The arrangement of molecules within a crystal, known as the crystal packing, is governed by a network of intermolecular interactions. mdpi.com In derivatives of this compound, several types of interactions are expected to play a crucial role. The presence of an amide group, with an N-H donor and a C=O acceptor, makes hydrogen bonding a dominant feature. These hydrogen bonds can link molecules into chains, dimers, or more complex three-dimensional networks. rsc.org

Conformational Analysis of the Morpholine Ring System in the Crystalline State

Spectroscopic Techniques for Structural Elucidation

Alongside crystallography, spectroscopic techniques are vital for confirming molecular structure, particularly for assigning stereochemistry and identifying functional groups, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. ox.ac.uk It is particularly useful for determining the stereochemistry of chiral centers in this compound derivatives. cdnsciencepub.com

Both ¹H and ¹³C NMR spectra provide information about the chemical environment of each nucleus. ox.ac.uk For substituted morpholines, ¹³C NMR has been used to confirm the preferred chair conformation and the relative stereochemistry (cis/trans) of substituents by analyzing chemical shift additivity parameters and γ-gauche effects. cdnsciencepub.com

Advanced 2D NMR techniques are often employed for unambiguous stereochemical assignment. gre.ac.ukuci.edu

| NMR Technique | Application in Stereochemical Assignment of this compound Derivatives |

| ¹H-¹H COSY | Identifies protons that are coupled to each other, helping to map out the spin systems of the morpholine ring protons. ox.ac.uk |

| HSQC/HMQC | Correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals. ox.ac.uk |

| HMBC | Shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular skeleton. uci.edu |

| NOESY/ROESY | Detects through-space interactions between protons that are close to each other, which is critical for determining their relative stereochemistry (e.g., axial vs. equatorial orientations and the cis/trans relationship of substituents). ox.ac.ukgre.ac.uk |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. savemyexams.com When a molecule is irradiated with infrared light, its covalent bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. vscht.cz An IR spectrum is a plot of these absorptions, which appear as bands at characteristic wavenumbers. vscht.cz

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups. The amide group, in particular, gives rise to very characteristic signals. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule as a whole, allowing for definitive identification when compared to a reference spectrum. savemyexams.comlibretexts.org

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amide | N-H stretch | 3500 - 3100 |

| Amide | C=O stretch | ~1710 (strong) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1400 |

| Alkyl | C-H stretch | 3000 - 2850 |

| Ether | C-O stretch | 1300 - 1000 |

| Data compiled from general IR spectroscopy principles. vscht.czlibretexts.org |

Mass Spectrometry (MS) in Derivative Characterization

Mass spectrometry is a critical analytical technique for the characterization of derivatives of this compound, providing essential information on their molecular weight and structure. Various MS methods, particularly those coupled with liquid chromatography (HPLC-MS), are employed to analyze these compounds.

High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) has been successfully applied. For instance, ESI combined with a Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometer offers high accuracy and resolution for determining the elemental composition of synthesized molecules. publish.csiro.au Low-resolution mass spectrometry (LRMS), also utilizing ESI, is routinely used for rapid confirmation of product identity during synthesis. publish.csiro.au

In the synthesis of complex molecules where (S)-5-phenylmorpholin-2-one serves as a chiral auxiliary, ESI Time-of-Flight (TOF) mass spectrometry is used to record the mass spectra of the resulting intermediates and final products. nih.gov This method is crucial for confirming the successful progression of multi-step synthetic routes. nih.gov For example, in the creation of glucosylceramide synthase inhibitors, commercial benzaldehydes are condensed with (S)-5-phenylmorpholin-2-one to produce diastereomeric aminals, whose structures are confirmed through these mass spectrometric techniques. nih.gov Similarly, the reaction of (5R)-5-phenylmorpholin-2-one with long-chain aldehydes to form oxazolidines has been monitored using ESI mass spectrometry on an LTQ Orbitrap XL instrument. ua.es

The functionalization of the morpholin-2-one (B1368128) core, such as through oxidative imidation reactions, yields various derivatives. The characterization of these products, including compounds like 3-(1,3-Dioxoindolin-2-yl)-4-phenylmorpholin-2-one and 3-(2,5-Dioxopyrrolidin-1-yl)-4-phenylmorpholin-2-one, relies on full scan mass spectra, typically acquired over a mass range of 100–1000 m/z, to confirm their structures. mdpi.com

Table 1: Mass Spectrometry Techniques for this compound Derivatives

| MS Technique | Ionization Method | Application | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | Accurate mass measurement and elemental composition of derivatives. | publish.csiro.au |

| Low-Resolution Mass Spectrometry (LRMS) | Electrospray Ionization (ESI) | Routine confirmation of molecular weight in synthetic intermediates. | publish.csiro.au |

| Time-of-Flight (TOF) Mass Spectrometry | Electrospray Ionization (ESI) | Characterization of intermediates in multi-step synthesis using this compound as a chiral auxiliary. | nih.gov |

| LTQ Orbitrap XL | Electrospray Ionization (ESI+) | Analysis of oxazolidines derived from (5R)-5-phenylmorpholin-2-one. | ua.es |

Electron Spin Resonance (ESR) Spectroscopy for Related Coordination Compounds

While specific ESR (also known as Electron Paramagnetic Resonance, EPR) studies on coordination compounds of this compound are not extensively documented, the technique is widely applied to investigate paramagnetic metal complexes containing other morpholine derivatives. These studies provide valuable insight into the coordination environment, electronic structure, and magnetic properties of metal centers complexed with morpholine-containing ligands.

ESR spectroscopy is particularly useful for studying complexes of transition metals like copper(II), cobalt(II), and iron(III). For instance, the EPR spectra of copper(II) complexes with ligands derived from 4-morpholinoaniline (B114313) have been used to deduce the geometry of the complexes. nih.gov The analysis of g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) from the spectra helps in determining whether the coordination geometry around the Cu(II) ion is, for example, square planar or tetrahedral. nih.gov

In studies of copper(II) complexes with thiosemicarbazone-morpholine hybrids, EPR spectroscopy is instrumental in characterizing the different species present in a solution at various pH levels. researchgate.net By simulating the experimental EPR spectra, individual spectra for each copper-containing species can be resolved, allowing for the determination of their relative concentrations and stability constants. researchgate.net This is crucial for understanding the behavior of such complexes in biological systems. researchgate.net

Investigations into iron(III) porphyrin complexes with morpholine as an axial ligand have shown that the resulting compounds are low-spin iron(III) complexes. rsc.org The EPR spectra at low temperatures (77 K) are characteristic of low-spin d5 systems, and the determined g-values provide information about the electronic ground state and the splitting of the d-orbitals, which is influenced by the nature of the axial ligands. rsc.org

Interestingly, in some studies involving Co(II) complexes, the use of morpholine as a solvent or ligand resulted in the disappearance of the ESR signal. cdnsciencepub.com This phenomenon was attributed to the formation of a complex with a different spin state that is ESR-silent under the experimental conditions. cdnsciencepub.com

Table 2: ESR/EPR Spectroscopic Data for Selected Morpholine-Related Coordination Compounds

| Metal Ion | Ligand Type | Key Findings from ESR/EPR | Reference |

|---|---|---|---|

| Copper(II) | Morpholine-substituted thiosemicarbazone | Remains intact in coordinating solvents like methanol (B129727) and DMSO; hyperfine coupling constants determined. | nih.gov |

| Copper(II) | Schiff bases from 4-morpholinoaniline | Used to determine the coordination geometry (e.g., square planar) of the metal chelates. | nih.gov |

| Copper(II) | Thiosemicarbazone-morpholine hybrids | Allowed for the identification and quantification of various complex species in solution across a pH range. | researchgate.net |

| Iron(III) | Porphyrin with morpholine as axial ligand | Confirmed low-spin state of the iron(III) center; g-shifts provided insight into d-orbital degeneracy. | rsc.org |

Computational Chemistry and Molecular Modeling of 5 Phenylmorpholin 2 One

Theoretical Investigations of Molecular Conformation and Stability

Theoretical studies are fundamental to understanding the three-dimensional arrangement of atoms in 5-Phenylmorpholin-2-one and its relative stability. The conformation of a molecule, which dictates its physical and chemical properties, is a key focus of these investigations. mdpi.com Chiroptical spectroscopies, in conjunction with computational methods, are particularly sensitive to molecular conformation, making them valuable tools for such studies. mdpi.com

The presence of a phenyl group and a morpholinone ring in the structure of related compounds like (3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one creates a balance between lipophilicity and the capacity for hydrogen bonding. vulcanchem.com This structural feature is critical as it influences the molecule's solubility and biological activity. vulcanchem.com For this compound, computational analysis can predict the most stable conformations by calculating the potential energy surface. For instance, studies on similar structures like 4-phenylmorpholine (B1362484) have used theoretical calculations to determine properties such as dihedral angles and dipole moments in various solvents, suggesting that the compound's planarity and reactivity can be theoretically predicted. ajol.info

The stability of related molecular structures has been assessed using techniques like Density-Functional Theory (DFT). For example, the large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in N-phenylmorpholine-4-carboxamide benzene-1,2-diamine, as calculated by DFT, implies high molecular stability. researchgate.net

A conformational restriction strategy has been applied in the development of novel Cathepsin C inhibitors, highlighting the importance of understanding and controlling molecular conformation in drug design. bohrium.com

Table 1: Predicted Physicochemical Properties of (S)-5-Phenylmorpholin-2-one

| Property | Value |

| Topological Polar Surface Area (TPSA) | 38.33 Ų |

| LogP | 0.8741 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

| Data sourced from computational chemistry data. chemscene.com |

Application of Molecular Mechanics and Semi-Empirical Methods

Molecular mechanics and semi-empirical methods offer a computationally efficient way to study large molecules like this compound. These methods are based on classical physics and simplified quantum mechanical formalisms, respectively, allowing for rapid calculation of molecular properties. wikipedia.org

Semi-empirical methods, such as AM1, PM3, and the more recent PM6 and PM7, are derived from the Hartree-Fock method but include empirical parameters to improve accuracy while reducing computational cost. wikipedia.orguni-muenchen.de These methods are particularly useful for calculating heats of formation, dipole moments, and molecular geometries. wikipedia.orgsemichem.com The PM3MM method, for instance, includes a molecular mechanics correction for amide linkages to improve the planarity of these bonds in calculations. uni-muenchen.de The ongoing development of these methods, such as PM7, aims to provide more accurate descriptions of non-covalent interactions and broader applicability across the periodic table. numberanalytics.comgaussian.com

These computational tools are integral to the initial stages of drug discovery, facilitating the screening of large compound libraries and the optimization of lead candidates. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of this compound. researchgate.netarxiv.org These methods can be used to calculate a variety of molecular properties, including orbital energies, electron density distribution, and electrostatic potential. researchgate.netnih.gov

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity. The energy gap between these orbitals is an indicator of molecular stability. researchgate.net For example, in a study of N-phenylmorpholine-4-carboxamide benzene-1,2-diamine, a large HOMO-LUMO gap suggested high stability. researchgate.net The distribution of HOMO and LUMO can also indicate the likely sites for electrophilic and nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting intermolecular interactions. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis can reveal details about charge transfer and stabilization energies within the molecule. researchgate.net Such analyses have been used to understand the nature of bonding and intermolecular interactions in related morpholine (B109124) structures. researchgate.net

Table 2: Example of Calculated Parameters for 4-Phenylmorpholine in Cyclohexane using TDDFT/B3LYP/6-31G *

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Energy (eV) |

| S₀→S₁ | 271.81 | 0.0457 | 4.5616 |

| This table is illustrative and based on data for a related compound. ajol.info |

Analysis of Intermolecular Interactions via Computational Methods (e.g., Hydrogen Bonding, π-Stacking)

Computational methods are extensively used to analyze the non-covalent interactions that govern the behavior of molecules like this compound in condensed phases. These interactions include hydrogen bonding and π-stacking. rsc.orgscirp.org

The morpholinone ring in this compound contains hydrogen bond donors and acceptors, while the phenyl group can participate in π-stacking interactions. vulcanchem.com The interplay between these forces is crucial for molecular self-assembly and binding to biological targets. nih.govrsc.org

Studies have shown that hydrogen bonding can influence the strength of π-π stacking interactions. rsc.orgresearchgate.net The electron density of the aromatic ring, which is affected by substituents and hydrogen bonds, plays a key role in the strength of these stacking interactions. rsc.org Computational methods like Møller–Plesset perturbation theory (MP2) are used to accurately calculate the binding energies in such systems. rsc.orgscirp.org

Hirshfeld surface analysis is another computational technique used to visualize and quantify intermolecular contacts in crystal structures, providing insights into the dominant interactions. researchgate.netmdpi.com This method has been applied to related heterocyclic compounds to understand their crystal packing. mdpi.com The analysis of these interactions is vital for predicting the solid-state structure and properties of this compound.

Computational Approaches in Ligand Design and Optimization

Computational methods are indispensable in modern drug discovery for the design and optimization of ligands that can bind to specific biological targets. nih.govpageplace.dedrugdiscoverynews.com For a molecule like this compound, which contains structural motifs found in bioactive compounds, these approaches are highly relevant. vulcanchem.comresearchgate.net

Structure-based drug design utilizes the three-dimensional structure of a target protein to design or identify molecules that can bind to it with high affinity and selectivity. nih.govpageplace.de Computational docking is a key technique in this process, where virtual libraries of compounds are screened against the target's binding site to predict binding modes and affinities. researchgate.netpageplace.de

Ligand-based drug design, on the other hand, is employed when the structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target to develop a pharmacophore model, which defines the essential structural features required for biological activity. researchgate.net

Computational tools are also used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates, helping to identify potential liabilities early in the discovery process. researchgate.netmdpi.com By integrating various computational techniques, researchers can accelerate the hit-to-lead optimization process, reducing the time and cost associated with developing new therapeutic agents. nih.govmdpi.com

Pharmacological Research and Biological Activities of 5 Phenylmorpholin 2 One Derivatives

Enzyme Inhibition Studies

Derivatives of 5-phenylmorpholin-2-one have been identified as inhibitors of several key enzymes, demonstrating their potential as therapeutic agents.

Glucosylceramide Synthase Inhibition

The chiral intermediate (S)-5-phenylmorpholin-2-one is a crucial building block in the synthesis of potent glucosylceramide (GlcCer) synthase inhibitors. nih.govnih.gov This enzyme is a primary target for substrate reduction therapy, a strategy used to treat lysosomal storage disorders like Gaucher disease and Fabry disease by decreasing the rate of synthesis of accumulating glycolipids. nih.govnih.gov

The synthesis of these inhibitors often involves the condensation of (S)-5-phenylmorpholin-2-one with substituted benzaldehydes to form key intermediates. nih.govgoogle.comgoogleapis.com For example, the synthesis of Eliglustat (B216), a drug used for Gaucher disease, can utilize 5(S)-phenylmorpholin-2-one. nih.gov This process involves coupling the intermediate with a benzodioxane-6-carboxaldehyde, followed by further chemical modifications. nih.govgoogleapis.com Research in this area aims to optimize derivatives to enhance properties such as brain exposure and metabolic stability. nih.gov One such analog, CCG-203586, was found to inhibit GlcCer synthase at low nanomolar concentrations. nih.gov

Table 1: Glucosylceramide Synthase Inhibitory Activity of Selected Derivatives

| Compound Name | Target Enzyme | Inhibitory Concentration | Source |

|---|---|---|---|

| Eliglustat tartrate | Glucosylceramide Synthase | IC₅₀ = 20 nM (in intact MDCK cells) | nih.gov |

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

A series of 2-arylthiomorpholin-5-one derivatives, which incorporate the this compound structure, have been evaluated as inhibitors of the two monoamine oxidase isoforms, MAO-A and MAO-B. uchile.cl These enzymes are critical targets for drugs treating depression and neurodegenerative conditions like Parkinson's disease. uchile.cl

Studies showed that these derivatives are potent and highly selective inhibitors of human MAO-B. uchile.cl The research compared derivatives containing a non-basic amide nitrogen within the morpholin-5-one ring against those with a basic secondary amine. It was found that incorporating the nitrogen into the amide functionality did not negate activity and, in fact, the rigid six-membered ring conformation of the morpholin-5-one scaffold appeared to enhance MAO-B inhibitory activity. uchile.cl The most effective compounds exhibited inhibition constants (Ki) in the nanomolar range and selectivity for MAO-B exceeding 2000-fold over MAO-A. uchile.cl

Table 2: MAO-B Inhibitory Activity of 2-Arylthiomorpholin-5-one Derivatives

| Compound | Target | Inhibition Constant (Ki) | Selectivity | Source |

|---|

Other Enzymatic Inhibition Activities

Beyond GlcCer synthase and MAO, derivatives of the parent scaffold have shown inhibitory activity against other important enzymes.

A notable example is the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov A series of 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-ones were synthesized and found to be potent GSK-3β inhibitors. nih.gov Compounds from this series, specifically 21 , 29 , and 30 , showed significant in vitro inhibitory activity. nih.gov Furthermore, compound 21 was shown to decrease tau phosphorylation in mice following oral administration, highlighting its potential as a disease-modifying agent for Alzheimer's. nih.gov

Additionally, the structural similarity of the morpholinone ring to a peptide bond suggests that its derivatives could be candidates for inhibiting other enzyme classes, such as kinases and proteases, by interacting with hydrophobic binding pockets. vulcanchem.com

Table 3: GSK-3β Inhibitory Activity of 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-one Derivatives

| Compound | Target Enzyme | Activity | Source |

|---|---|---|---|

| 21 | GSK-3β | Potent in vitro inhibition; decreased tau phosphorylation in vivo | nih.gov |

| 29 | GSK-3β | Potent in vitro inhibition | nih.gov |

| 30 | GSK-3β | Potent in vitro inhibition | nih.gov |

Receptor Modulation and Ligand-Binding Studies

The this compound framework has also been incorporated into molecules designed to modulate the activity of various neurotransmitter receptors.

Agonist and Antagonist Properties

Research has identified derivatives of this compound that act as potent receptor antagonists. Specifically, a series of morpholin-2-yl-phosphinic acids were evaluated for their effects on GABA-B receptors. nih.gov

Within this series, cyclohexylmethyl-[(2R,5S)-5-phenyl-morpholin-2-ylmethyl]phosphinic acid (CGP 71980 ) and its enantiomer (CGP 71979 ) were shown to be antagonists of GABA-B receptors. nih.gov These compounds reversibly antagonized the effects of the GABA-B agonist baclofen (B1667701) in rat neocortical slices. Their antagonist potency was quantified using pA2 values, and their binding affinity was determined through radioligand binding assays, revealing IC₅₀ values in the nanomolar to micromolar range. nih.gov

Table 4: GABA-B Receptor Antagonist Activity of 5-Phenylmorpholin-2-yl Derivatives

| Compound Name | Binding Affinity (IC₅₀) | Antagonist Potency (pA₂) | Source |

|---|---|---|---|

| CGP 71980 | 326 nM | 6.3 ± 0.15 | nih.gov |

Allosteric Modulation Mechanisms

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby changing the receptor's response to the endogenous ligand. wikipedia.org This can involve positive (PAM), negative (NAM), or neutral (NAL) modulation. wikipedia.orgfrontiersin.org While this mechanism is a key focus in modern drug discovery for achieving greater receptor subtype selectivity, published research specifically identifying this compound derivatives as allosteric modulators is limited. The exploration of this scaffold for allosteric modulation properties remains an area for potential future investigation.

Interactions with Neurotransmitter Systems

Derivatives of this compound and related phenylmorpholine compounds have been shown to interact with various neurotransmitter systems, primarily by modulating the levels of monoamine neurotransmitters. google.comgoogle.com These compounds can act as releasers and/or reuptake inhibitors of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). google.comgoogle.com The specific action on these neurotransmitter systems is influenced by the substitutions on the phenylmorpholine scaffold. wikipedia.orgnih.gov

For instance, many substituted phenylmorpholines function as releasing agents for monoamine neurotransmitters, leading to stimulant effects. wikipedia.org Some derivatives also exhibit agonist activity at serotonin receptors, while those with an N-propyl substitution can act as dopamine receptor agonists. wikipedia.org The parent compound, 2-phenylmorpholine (B1329631), is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org Its derivatives, such as phenmetrazine, also act as potent substrates for norepinephrine and dopamine transporters. google.com

The interaction with these neurotransmitter systems is a key factor in the pharmacological profile of these compounds and is being explored for the development of treatments for conditions like obesity, drug addiction, and depression. google.comgoogle.com Research has also focused on developing derivatives with specific activities, such as dual serotonin and dopamine releasers, while avoiding activity at certain receptors like the 5-HT2B receptor to minimize potential side effects. google.com

| Compound Class | Primary Mechanism of Action | Affected Neurotransmitters | Potential Therapeutic Applications |

|---|---|---|---|

| Substituted Phenylmorpholines | Monoamine Releasing Agents wikipedia.org | Dopamine, Norepinephrine, Serotonin google.comwikipedia.org | Obesity, ADHD, Depression, Addiction google.comwikipedia.org |

| N-Propyl Substituted Phenylmorpholines | Dopamine Receptor Agonists wikipedia.org | Dopamine wikipedia.org | Not specified |

| 2-Phenylmorpholine | Norepinephrine-Dopamine Releasing Agent (NDRA) wikipedia.org | Norepinephrine, Dopamine wikipedia.org | Stimulant wikipedia.org |

| Phenmetrazine | Norepinephrine and Dopamine Transporter Substrate google.com | Norepinephrine, Dopamine google.com | Anorectic google.com |

Therapeutic Area Investigations

The central nervous system (CNS) activity of this compound derivatives and related compounds is a significant area of pharmacological investigation. google.comgoogle.com These compounds exert their effects on the CNS primarily by modulating monoamine neurotransmitter levels, which can influence a range of neurological and psychological processes. google.comgoogle.com Their ability to act as releasers or reuptake inhibitors of dopamine, norepinephrine, and serotonin underpins their potential therapeutic applications for various CNS-related disorders. google.comgoogle.com

Research has explored the use of phenylmorpholine analogues for conditions such as obesity, drug addiction, and depression, owing to their impact on the CNS. google.com Some derivatives have been investigated for their stimulant properties, similar to amphetamines. google.comwikipedia.org The goal of much of this research is to develop compounds with specific CNS activities that can offer therapeutic benefits while minimizing the potential for abuse or other adverse effects. google.comgoogle.com

The anxiolytic and anticonvulsant potential of derivatives related to this compound has been an area of interest in pharmacological research. nih.govuece.br Studies on various heterocyclic compounds, including those with a morpholine (B109124) or similar scaffold, have shown promise in these areas. For example, research into 4,4-diphenylpyrrolidin-2-one derivatives has identified compounds with both anticonvulsant and anxiolytic-like properties. nih.gov One such derivative demonstrated protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, as well as exhibiting statistically significant anxiolytic-like activity in the four-plate test. nih.gov

The mechanism of action for these effects is often linked to the modulation of neurotransmitter systems, particularly the GABAergic system. uece.brbiointerfaceresearch.com For instance, some compounds have been shown to exert their anxiolytic and anticonvulsant effects through interaction with GABAA receptors. uece.brbiointerfaceresearch.com The development of new compounds with these properties is driven by the need for effective treatments for anxiety and seizure disorders with fewer side effects than existing medications. uece.br

| Compound | Test Model | Observed Effect | Potential Mechanism |

|---|---|---|---|

| 4,4-diphenyl-1-((4-phenylpiperazin-1-yl)methyl)pyrrolidin-2-one (8) | MES and scPTZ tests (mice) | Anticonvulsant protection (25% at 100mg/kg) nih.gov | Not specified nih.gov |

| 4,4-diphenyl-1-((4-phenylpiperazin-1-yl)methyl)pyrrolidin-2-one (8) | Four-plate test (mice) | Anxiolytic-like activity (at 30mg/kg) nih.gov | Not specified nih.gov |

| (E)-3-(furan-2-yl)-1-(2hydroxy-3,4,6- trimethoxyphenyl)prop-2-en-1-one (FURCHAL) | Light/dark test and PTZ-induced seizure tests (zebrafish) | Anxiolytic and anticonvulsant effects uece.br | Interaction with GABAA receptors uece.br |

The effects of this compound derivatives and their analogues on locomotor activity and behavior are closely tied to their interactions with monoamine neurotransmitter systems. wikipedia.orgnih.gov As many of these compounds act as stimulants, they can significantly influence motor activity. wikipedia.orgwikipedia.org For example, compounds that increase dopamine and norepinephrine release in the brain are known to enhance locomotor activity. wikipedia.org

Research on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has shown that these compounds can affect locomotor depression induced by nicotine. nih.gov In one study, a specific analogue was found to be more potent than the parent compound in a locomotor test. nih.gov Furthermore, studies on other CNS-active compounds, such as phencyclidine (PCP), have demonstrated dose-dependent effects on locomotor activity, stereotypy, and ataxia in rats, providing a model for understanding how such substances can alter behavior. nih.gov A derivative of 4,4-diphenylpyrrolidin-2-one was also found to significantly reduce locomotor activity in animal models. nih.gov These findings highlight the complex relationship between the chemical structure of these compounds and their behavioral outcomes.

The potential of this compound derivatives and related compounds in the context of neurodegenerative and psychiatric disorders is an emerging area of research. mdpi.compracticalneurology.com The modulation of neurotransmitter systems by these compounds is relevant to the pathophysiology of disorders such as Alzheimer's disease, Parkinson's disease, and depression. google.commdpi.com For instance, glycogen synthase kinase-3 (GSK-3) has been identified as a target for Alzheimer's disease, and inhibitors of this enzyme, including some with a morpholine scaffold, have shown potential in preclinical studies. researchgate.net

Substance P (neurokinin 1) receptor antagonists, which can include morpholine derivatives, have been investigated for their antidepressant effects. nih.gov These antagonists have been shown to increase the firing rate of neurons in the dorsal raphe nucleus, a key area for serotonin production, suggesting a mechanism of action distinct from traditional monoamine reuptake inhibitors. nih.gov Furthermore, the link between psychiatric disorders and an increased risk of cognitive decline and neurodegeneration in later life underscores the need for new therapeutic strategies. practicalneurology.com The development of multitarget-directed ligands, which can act on several pathological targets simultaneously, is a promising approach for complex neurodegenerative diseases. mdpi.com

Recent research has begun to explore the anti-inflammatory potential of various heterocyclic compounds, including derivatives that share structural similarities with this compound. While direct studies on the anti-inflammatory properties of this compound itself are limited, research on related structures provides valuable insights. For example, derivatives of 3-substituted-indolin-2-one have been synthesized and evaluated for their anti-inflammatory activity. mdpi.com One such derivative, 3-(3-hydroxyphenyl)-indolin-2-one, demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com This compound was also found to suppress key inflammatory signaling pathways, including the Akt, MAPK, and NF-κB pathways. mdpi.com

Similarly, novel 2-phenyl-4H-chromen-4-one derivatives have been designed and shown to possess anti-inflammatory properties. nih.gov A particularly effective compound from this series was found to downregulate the expression of NO, IL-6, and TNF-α and inhibit inflammation by targeting the TLR4/MAPK signaling pathway. nih.gov The anti-inflammatory potential of these and other related compounds suggests that the morpholinone scaffold could be a valuable starting point for the development of new anti-inflammatory agents.

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | Inhibition of NO, TNF-α, and IL-6 production; Suppression of Akt, MAPK, and NF-κB signaling pathways. mdpi.com | Demonstrated high anti-inflammatory activity in RAW264.7 macrophages. mdpi.com |

| Novel 2-phenyl-4H-chromen-4-one derivative (compound 8) | Downregulation of NO, IL-6, and TNF-α expression; Inhibition of the TLR4/MAPK signaling pathway. nih.gov | Showed potential against inflammation in both in vitro and in vivo models. nih.gov |

Effects on Locomotor Activity and Behavior

Anticancer and Antibacterial Activities

The morpholine nucleus is a significant scaffold in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities, including anticancer and antibacterial properties. The versatility of the morpholine ring allows for structural modifications that can lead to potent therapeutic agents. sci-hub.se

Research into this compound derivatives has revealed their potential as both anticancer and antibacterial agents. Hybrid molecules incorporating the N-phenylmorpholine moiety with a thiazole (B1198619) ring have been synthesized and evaluated for their antitumor activities. researchgate.net In one study, these derivatives were tested against TK-10 (renal), MCF-7 (breast), and UACC-62 (melanoma) cancer cell lines. researchgate.net Notably, the N-methyl thiosemicarbazone derivative demonstrated potent growth inhibition across all three cell lines. researchgate.net

The general anticancer potential of morpholine derivatives has been widely explored. sci-hub.se For instance, certain 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives have shown strong cytotoxic activities against H460 (lung), HT-29 (colon), and MDA-MB-231 (breast) cancer cell lines, with potencies greater than the reference drug GDC-0941. Similarly, novel pyrano[2,3-d]pyrimidinone carbonitrile derivatives have demonstrated good anticancer activity, particularly against HeLa (cervical cancer) cells. nih.gov Thiazole derivatives containing an amide moiety have also been designed, with some compounds showing a remarkable antitumor effect against human colon and lung cancer cell lines. sioc-journal.cn

In terms of antibacterial activity, various morpholine derivatives have been investigated. Pyrano[2,3-d]pyrimidinone derivatives have shown antibacterial activity comparable or superior to ampicillin (B1664943). nih.gov Furthermore, certain 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives displayed higher antimicrobial activity than cefotaxime (B1668864) and fluconazole. mdpi.com Some novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one (B1220530) derivatives have also exhibited significant antimicrobial potential. nih.gov

The following table summarizes the anticancer activity of selected this compound and related morpholine derivatives:

| Derivative Type | Cell Line(s) | Activity |

| N-phenylmorpholine-thiazole | TK-10, MCF-7, UACC-62 | Potent growth inhibition researchgate.net |

| 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine | H460, HT-29, MDA-MB-231 | Strong cytotoxicity |

| Pyrano[2,3-d]pyrimidinone carbonitrile | HeLa | Good anticancer activity nih.gov |

| 2-Amino-4-phenylthiazole with amide | HT29 (colon), A549 (lung) | Remarkable antitumor effect sioc-journal.cn |

Relevance in Lysosomal Storage Disorders (e.g., Gaucher, Fabry)

This compound serves as a key chiral building block in the synthesis of molecules relevant to the treatment of lysosomal storage disorders (LSDs), such as Gaucher disease and Fabry disease. nih.govbohrium.com These are inherited metabolic disorders caused by the deficiency of specific lysosomal enzymes, leading to the accumulation of substrates within lysosomes. nih.govggc.orgcampus.sanofi

Gaucher disease, the most common LSD, results from a deficiency of the enzyme β-glucocerebrosidase, leading to the accumulation of glucosylceramide. nih.govggc.org Fabry disease is caused by a deficiency of α-galactosidase A, resulting in the buildup of globotriaosylceramide. nih.govcampus.sanofi

A significant application of (5S)-phenylmorpholin-2-one is in the synthesis of Eliglustat. nih.gov Eliglustat is an inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glucocerebroside-based glycosphingolipids. nih.gov By inhibiting this enzyme, Eliglustat reduces the production of glucosylceramide, thereby alleviating the substrate burden in Gaucher disease. nih.gov This approach is known as substrate reduction therapy. nih.gov The synthesis of Eliglustat involves the cyclization of (S)-(+)-phenylglycinol with a bromoacetyl bromide derivative to form 5(S)-phenylmorpholin-2-one as a crucial intermediate. nih.gov

The development of such inhibitors highlights the importance of the this compound scaffold in creating therapies for lysosomal storage disorders.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The morpholine ring is considered a "privileged pharmacophore," meaning it is a molecular framework that can be used to develop ligands for diverse biological targets. sci-hub.se Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives influences their biological effects.

Identification of Key Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For many biologically active morpholine derivatives, the morpholine ring itself is a core component of the pharmacophore. sci-hub.se

In the context of anticancer activity, the combination of the morpholine moiety with other heterocyclic rings like thiazole or pyrimidine (B1678525) often forms the key pharmacophore. researchgate.net For instance, in a series of N-phenylmorpholine-thiazole hybrids, the entire hybrid structure is essential for the observed antitumor activity. researchgate.net Similarly, for some kinase inhibitors, the morpholine group enhances binding affinity to the target kinase. vulcanchem.com

The 1,3,5-triazine (B166579) ring is another versatile pharmacophore that, when combined with other moieties, shows diverse biological activities. nih.gov Phthalimide is also recognized as a versatile pharmacophore scaffold. ucl.ac.uk

The key structural features of a molecule that determine its biological activity often include:

The core heterocyclic system (e.g., morpholine, thiazole). vulcanchem.comvulcanchem.com

The nature and position of substituents on the rings. vulcanchem.comvulcanchem.com

The stereochemistry of chiral centers. vulcanchem.com

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifying the substituents on the this compound core and related morpholine structures has a significant impact on their biological potency and selectivity. nih.gov

In a study of 3,5,5-trimethylmorpholine analogues, replacing a chloro group with a fluoro group on the phenyl ring resulted in a more than 3-fold increase in potency for inhibiting dopamine and norepinephrine uptake, but a 12-fold decrease in potency for serotonin uptake inhibition. nih.gov N-alkylation of the morpholine nitrogen also had a profound effect; adding an N-ethyl or N-propyl group increased the potency for dopamine and norepinephrine uptake inhibition by 4- to 7.8-fold compared to the unsubstituted analog. nih.gov

For a series of phenylmorphan (B1201687) derivatives acting as opioid receptor modulators, substituents on the N-phenethyl group were critical. nih.gov A fluoro-substituent at the para position of the phenyl ring maintained high potency, while a hydroxyl group at the same position resulted in a moderately potent agonist with lower efficacy. nih.gov Replacing the N-phenethyl group with smaller alkyl groups like N-methyl or N-cyclopropylmethyl led to a complete loss of agonist potency at the mu-opioid receptor. nih.gov

In the development of NAPE-PLD inhibitors, conformational restriction of the N-methylphenethylamine substituent at the R2 position by introducing an (S)-3-phenylpiperidine led to a 3-fold increase in potency. acs.org Further exchanging a morpholine group at the R3 position for a smaller and more polar (S)-3-hydroxypyrrolidine resulted in a 10-fold increase in activity when combined with the optimal R2 substituent. acs.org

These examples demonstrate that even minor modifications to the substituents on the morpholine scaffold can lead to substantial changes in biological activity and selectivity, a key principle in drug design and optimization.

The table below illustrates the impact of substituent modifications on the biological activity of certain morpholine derivatives.

| Parent Compound/Scaffold | Modification | Effect on Biological Activity |

| (S,S)-5a (3,5,5-trimethylmorpholine analog) | Replacement of chloro with fluoro on phenyl ring | 3.2-3.7 fold increase in DA/NE uptake inhibition, 12-fold decrease in 5HT uptake inhibition nih.gov |

| (S,S)-5a (3,5,5-trimethylmorpholine analog) | N-ethyl or N-propyl substitution | 4-7.8 fold increase in DA/NE uptake inhibition nih.gov |

| DC-1-76.2 (phenylmorphan derivative) | Replacement of N-phenethyl with N-methyl | Loss of agonist potency at MOR nih.gov |

| Pyrimidine-4-carboxamide inhibitor | Replacement of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in NAPE-PLD inhibitory activity acs.org |

Pharmacokinetic and Metabolic Pathway Research (Excluding Quantitative Data)

Understanding the pharmacokinetic and metabolic fate of this compound derivatives is essential for their development as therapeutic agents.

Absorption and Distribution Patterns

The absorption and distribution of a drug determine its concentration at the target site and, consequently, its efficacy. For derivatives of this compound, these properties are influenced by their physicochemical characteristics.

Eliglustat, which is synthesized from a this compound intermediate, is orally bioavailable. nih.gov Studies with radiolabeled Eliglustat have shown that after oral administration, it is absorbed and distributed to various tissues. nih.gov High concentrations of the drug were found in the liver, kidney, and adrenal gland. nih.gov Conversely, very little radioactivity was detected in the brain, with most of it being associated with the pituitary gland. nih.gov The limited brain distribution is likely due to the compound being a substrate for P-glycoprotein, an efflux transporter that actively pumps substances out of the brain. nih.gov

The absorption of another morpholine derivative, phenmetrazine, is known to be rapid from the gastrointestinal tract. nih.gov

The distribution of a compound is influenced by its ability to cross biological membranes, which is related to factors like its lipophilicity and hydrogen-bonding potential. The structure of (3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one, for example, contains both a hydrophobic phenyl group and a polar morpholinone ring, which creates a balance of these properties. vulcanchem.com

The metabolic pathway of a drug involves its biotransformation into other compounds, or metabolites. youtube.commdpi.com For many drugs, this occurs in the liver via enzymes such as the cytochrome P450 system. nih.govyoutube.com The metabolism of Eliglustat is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.gov After metabolism, the majority of the drug and its metabolites are eliminated from the body, primarily in the feces. nih.gov

Metabolic Transformations and Metabolite Identification

Specific metabolic studies on this compound as a standalone compound are not detailed in the available research. However, the metabolism of Eliglustat , a glucosylceramide synthase inhibitor used for Gaucher disease type 1, provides valuable information. Eliglustat contains the this compound moiety as a fundamental part of its structure.

Eliglustat is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2D6 and to a lesser extent by CYP3A4 . drugbank.comnih.govnih.gov In individuals who are poor metabolizers via CYP2D6, CYP3A4 becomes the main metabolic pathway. drugbank.comnih.gov The metabolic processes result in inactive metabolites. nih.govmims.com

The primary metabolic transformations of eliglustat occur through sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety of the molecule. drugbank.comnih.gov The available literature does not specify significant metabolism of the this compound core itself. Although a major metabolite, Genz-399240 (M24), has been identified, its specific structure and the structures of other minor metabolites are not widely published. drugbank.compharmgkb.org

Table 1: Key Enzymes in the Metabolism of Eliglustat

| Enzyme | Role in Metabolism | Metabolizer Phenotype Dependence |

|---|---|---|

| CYP2D6 | Primary metabolic pathway. drugbank.comnih.gov | Activity determines patient classification as extensive, intermediate, or poor metabolizer, which dictates dosing. nih.gov |

| CYP3A4 | Secondary metabolic pathway. drugbank.comnih.gov | Becomes the major pathway in CYP2D6 poor metabolizers. drugbank.comnih.gov |

Elimination Pathways

For the derivative Eliglustat , metabolism is the predominant route of elimination. europa.eu Following oral administration, very little of the unchanged drug is excreted. nih.gov Instead, the vast majority of the administered dose is eliminated in the form of metabolites. drugbank.comeuropa.eu

The excretion of these metabolites occurs through both renal and fecal pathways. Studies have shown that after an oral dose, approximately 42% of the metabolites are excreted in the urine, while about 51% are eliminated in the feces. drugbank.comeuropa.eu The elimination half-life of eliglustat is approximately 6.5 to 9 hours, depending on the patient's CYP2D6 metabolizer status. drugbank.com

Table 2: Elimination Pathways of Orally Administered Eliglustat

| Elimination Route | Percentage of Dose Excreted (as metabolites) |

|---|---|

| Urine | 41.8% - 42% drugbank.comeuropa.eu |

| Feces | 51% - 51.4% drugbank.comeuropa.eu |

Applications of 5 Phenylmorpholin 2 One in Drug Discovery and Development

Role as a Versatile Chiral Building Block in Pharmaceutical Synthesis

5-Phenylmorpholin-2-one is recognized as a versatile chiral building block in the synthesis of complex organic molecules, including pharmaceutically important amines. grafiati.combldpharm.com Its structure, which contains a chiral center, allows for the stereoselective synthesis of target molecules, a critical aspect in drug development as different enantiomers of a drug can have vastly different pharmacological activities. The (S)-enantiomer, (S)-5-Phenylmorpholin-2-one, is a key intermediate in the synthesis of various bioactive compounds. chemscene.com The use of such chiral building blocks is fundamental in creating drugs that can interact specifically with biological targets like enzymes and receptors. lookchem.com

Design and Synthesis of Amino Ceramide-like Compounds

A significant application of this compound is in the efficient and highly enantioselective synthesis of amino ceramide-like compounds. google.comgoogle.com These compounds are analogs of ceramides, which are pivotal in sphingolipid metabolism and play roles as second messengers in cellular processes. chemrxiv.org A described five-step synthesis utilizes (5S)-5-Phenylmorpholin-2-one as a starting material to produce amino ceramide-like compounds with high enantiomeric excess. google.comgoogle.com This process involves reacting the cyclic starting material with a suitable amine to open the lactone ring, followed by hydrolysis, reduction of the resulting amide, and debenzylation. google.comgoogle.com This method is advantageous for large-scale preparation, overcoming limitations of previous synthetic routes that often resulted in multiple diastereoisomers requiring complex separation. google.com

Development of Sphingosine (B13886) Analogues

The synthesis of amino ceramide-like compounds from this compound also yields sphingosine-like compounds as intermediates. google.com Sphingosine and its metabolites, like sphingosine-1-phosphate (S1P), are crucial signaling molecules involved in numerous physiological processes, including cell migration, differentiation, and survival. practicalneurology.com The development of sphingosine analogues is a key area of drug discovery, particularly for immunomodulatory and anti-inflammatory agents. nih.govbiomolther.org By modifying the structure of sphingosine, researchers can create compounds that selectively target specific S1P receptors, leading to more targeted therapeutic effects. nih.govmdpi.com The synthetic pathway starting from this compound provides a route to these valuable sphingosine-like structures. google.com

Strategies for Incorporating Morpholinone Scaffolds into Bioactive Molecules

The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic profiles of bioactive molecules. nih.gov Strategies for incorporating the morpholinone scaffold, a derivative of morpholine, into new drugs are of significant interest. researchgate.net These strategies often involve multi-component reactions or the functionalization of pre-existing morpholine rings to create libraries of potentially bioactive compounds. researchgate.netresearchgate.net The inherent sp3-rich nature of the morpholine scaffold provides three-dimensional diversity, which is increasingly sought after in drug discovery to explore new chemical space and identify novel biological targets. acs.org The synthesis of hybrid molecules, for instance, combining the morpholine moiety with other pharmacologically active groups like tetrazoles, has been explored to develop new anticancer agents. arkat-usa.org

Preclinical Research Methodologies

The evaluation of new drug candidates derived from this compound involves a series of preclinical research methodologies to assess their efficacy and safety before human trials.

In Vitro Assays (e.g., Cell-Based Assays, Enzyme Assays)

In vitro assays are fundamental in the early stages of drug discovery to determine the biological activity of newly synthesized compounds. nih.gov These tests are conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish.

Types of In Vitro Assays:

Enzyme Assays: These are used to determine the ability of a compound to inhibit or activate a specific enzyme. For example, derivatives of morpholine have been tested for their inhibitory activity against enzymes like tyrosinase. nih.gov

Cell-Based Assays: These assays use living cells to assess the effect of a compound on cellular processes like proliferation, apoptosis (programmed cell death), or signaling pathways. For instance, the anticancer efficacy of phenylmorpholine-linked tetrazoles was evaluated against histiocytic lymphoma (U-937) cells. arkat-usa.org

Receptor Binding Assays: These experiments measure the affinity of a compound for a specific receptor. This is crucial for developing drugs that target G-protein coupled receptors, such as S1P receptors. nih.gov

Cytokine Release Assays: For immunomodulatory drugs, these assays, using human blood cells, are critical to screen for potential inflammatory responses. fda.gov

Below is a table summarizing some in vitro studies conducted on morpholine derivatives:

| Compound Type | Assay Type | Target/Cell Line | Observed Effect |

| Phenylmorpholine-heterocyclic amides | Anti-inflammatory & Antidiabetic Assays | Not specified | Excellent activity, comparable to standard drugs |

| (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one derivatives | Tyrosinase Inhibition Assay | Mushroom tyrosinase | Potent competitive or mixed-type inhibition |

| Phenylmorpholine linked aminotetrazoles | Anticancer Efficacy Assay | U-937 histiocytic lymphoma cells | Significant anticancer activity |

| Serinolamide Derivatives | S1P1 Receptor Internalization Assay | Not specified | Superior S1P1 agonistic effects |

Drug Repurposing Opportunities and Analogues

The exploration of existing chemical scaffolds for new therapeutic applications, a strategy known as drug repurposing, presents a significant opportunity to accelerate drug discovery and development. nih.govfrontiersin.org this compound, with its distinct structural features, serves as a valuable starting point for the generation of diverse analogues with a wide range of pharmacological activities. While direct repurposing of this compound itself is not extensively documented, its derivatives have been the subject of considerable research, leading to the discovery of compounds with potential applications in various therapeutic areas.

The core structure of this compound, which integrates a hydrophobic phenyl group and a polar morpholinone ring, provides a versatile backbone for chemical modification. vulcanchem.com This allows for the synthesis of analogues with tailored properties to interact with specific biological targets. Research has primarily focused on modifying the morpholine and phenyl rings to create compounds with activities ranging from central nervous system stimulation to potential anticancer effects.

One of the earliest and most well-known analogues of the broader 2-phenylmorpholine (B1329631) class is Phenmetrazine . wikipedia.org Historically used as an anorectic, or appetite suppressant, it functions as a norepinephrine (B1679862) and dopamine (B1211576) releasing agent. wikipedia.orgnih.govdrugbank.com Its clinical use highlighted the potential of the phenylmorpholine scaffold to influence monoamine neurotransmitter systems. This has spurred further investigation into related compounds for treating conditions like obesity, addiction, and depression. google.com

Another notable analogue is Phendimetrazine , which is structurally similar to phenmetrazine with an additional methyl group. google.com It is considered a prodrug that is converted to phenmetrazine in the body. google.com Like phenmetrazine, it was prescribed for its appetite-suppressing effects. google.com The history of these compounds underscores the potential for developing new modulators of neurotransmitter activity based on the this compound framework.

More recent research has expanded the scope of this compound analogues. For instance, (S)-5-Phenylmorpholin-2-one serves as a key intermediate in the synthesis of Eliglustat (B216) . nih.gov This compound is an inhibitor of glucosylceramide synthase and is used in the treatment of Gaucher disease, a lysosomal storage disorder. nih.gov This demonstrates the utility of the this compound structure in creating targeted therapies for metabolic disorders.

Furthermore, various derivatives are being explored for other therapeutic applications. The introduction of different substituents on the phenyl and morpholine rings can lead to compounds with diverse pharmacological profiles. For example, some 4-arylmorpholin-3-one derivatives have been synthesized and investigated for their therapeutic potential. google.com Additionally, hybrid molecules incorporating the morpholine structure with other heterocyclic rings, such as thiazole (B1198619), have been synthesized and evaluated for their biological activities, including potential antitumor properties. researchgate.net

The table below summarizes key analogues of this compound and their primary research findings.

| Compound Name | Structural Modification from this compound | Primary Research Findings/Application |

| Phenmetrazine | 3-methyl-2-phenylmorpholine (a reduced form of the core lactam with an added methyl group) | Acts as a norepinephrine-dopamine releasing agent; formerly used as an appetite suppressant. wikipedia.orgwikipedia.orgnih.gov |

| Phendimetrazine | (2S,3S)-3,4-dimethyl-2-phenylmorpholine | A prodrug of phenmetrazine, also used as an appetite suppressant. google.com |

| Eliglustat | Synthesized using (S)-5-Phenylmorpholin-2-one as a chiral building block | An inhibitor of glucosylceramide synthase for the treatment of Gaucher disease. nih.gov |

| (3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one | Addition of butyl and methyl groups at the 3-position | Investigated for potential as a kinase or protease inhibitor due to its structural features. vulcanchem.com |

The development of these analogues highlights the significant potential held within the this compound scaffold. By systematically modifying this core structure, researchers can continue to explore new drug repurposing opportunities and develop novel therapeutic agents for a variety of diseases.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of heterocyclic compounds like 5-Phenylmorpholin-2-one is undergoing a significant transformation, driven by the principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic routes that minimize environmental impact and improve economic viability. Conventional methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste.

Green chemistry offers a framework to overcome these limitations. Key principles being actively explored for the synthesis of heterocyclic pharmacophores include enhancing atom economy, utilizing safer solvents, and reducing the use of protecting groups. acs.org For instance, the concept of "atom economy" seeks to maximize the incorporation of all reactant materials into the final product, thereby reducing waste. acs.org

Emerging green synthetic approaches that could be applied to this compound and its derivatives include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the creation of heterocyclic rings. nih.govmdpi.com

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and efficiency, providing an alternative energy source to conventional heating. mdpi.com

Biocatalysis: Employing enzymes as catalysts can offer high specificity, often eliminating the need for protecting groups and proceeding under mild, aqueous conditions. acs.org The industrial synthesis of semi-synthetic antibiotics like ampicillin (B1664943) is a prime example of using enzymes to create cleaner processes. acs.org

Solvent-Free and Green Solvent Reactions: Research is moving towards eliminating volatile and toxic organic solvents, either by running reactions neat (solvent-free) or by substituting traditional solvents with environmentally benign alternatives like water or recyclable options such as polyethylene (B3416737) glycol (PEG). researchgate.net

Photoredox Catalysis: Visible-light-mediated reactions represent a green and efficient method for constructing chemical bonds under mild conditions. nih.gov

While many of these methods have yet to be specifically optimized for this compound, they represent promising avenues for future synthetic research. nih.gov The goal is to develop protocols that are not only environmentally friendly but also more efficient and scalable. mdpi.comresearchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Morpholinone Scaffolds

| Feature | Conventional Synthesis | Green Chemistry Approach |

|---|---|---|

| Energy Source | Often requires high temperatures and prolonged heating. | Utilizes alternative energy sources like microwaves or ultrasound to reduce energy consumption and reaction times. mdpi.com |

| Solvents | Frequently relies on volatile and potentially toxic organic solvents. | Emphasizes the use of safer solvents (e.g., water, PEG) or solvent-free conditions. researchgate.net |

| Catalysts | May use stoichiometric, non-recyclable, or toxic catalysts. | Focuses on using catalytic amounts of recyclable or non-toxic catalysts, including biocatalysts (enzymes). acs.org |

| Atom Economy | Can have low atom economy due to the use of protecting groups and multi-step reactions, generating significant waste. | Aims for high atom economy by designing reactions where most atoms from the reactants are incorporated into the product. acs.org |